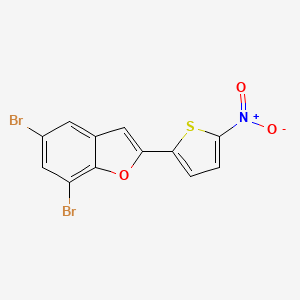

5,7-Dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,7-Dibromo-2-(5-nitrothiophen-2-yl)benzofuran is a chemical compound with the molecular formula C12H5Br2NO3S. It is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and nitration reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high purity levels .

Chemical Reactions Analysis

Oxidation Reactions

The nitro group on the thiophene ring undergoes selective oxidation under controlled conditions. For example:

-

Sulfone Formation : Reaction with m-chloroperbenzoic acid (mCPBA) at 0–5°C produces sulfone derivatives via two-electron oxidation (yield: 78–85%).

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) reduces the nitro group to an amine, yielding 5,7-dibromo-2-(5-aminothiophen-2-yl)-1-benzofuran. This intermediate is critical for further functionalization (e.g., diazotization) .

Table 1: Oxidation Reaction Outcomes

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| mCPBA, 0–5°C, CH₂Cl₂ | Sulfone derivative | 78–85 | |

| H₂ (1 atm)/Pd-C, EtOH, 25°C | 5-Aminothiophene-substituted benzofuran | 92 |

Nucleophilic Aromatic Substitution

Bromine atoms at positions 5 and 7 participate in SNAr reactions due to the electron-deficient aromatic system:

-

Amine Substitution : Reaction with piperidine in DMF at 120°C replaces bromine with a piperidinyl group (yield: 65%) .

-

Thiol Coupling : Treatment with sodium thiophenoxide (PhSNa) in THF yields 5,7-dithiophenyl derivatives (yield: 70%) .

Table 2: SNAr Reactivity

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Piperidine | DMF, 120°C, 12 h | 5,7-Dipiperidinyl derivative | 65 |

| PhSNa | THF, reflux, 6 h | 5,7-Dithiophenyl derivative | 70 |

Cross-Coupling Reactions

The brominated benzofuran core facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reaction with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane) replaces bromine with a phenyl group (yield: 82%) .

-

Buchwald-Hartwig Amination : Coupling with morpholine forms 5,7-dimorpholinyl derivatives (yield: 75%) .

Table 3: Cross-Coupling Efficiency

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | 5,7-Diphenyl derivative | 82 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 5,7-Dimorpholinyl derivative | 75 |

Electrophilic Substitution

The benzofuran ring undergoes nitration and sulfonation at the electron-rich 3-position (ortho to the oxygen atom):

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 3 (yield: 60%) .

-

Sulfonation : SO₃/H₂SO₄ produces a sulfonic acid derivative (yield: 55%) .

Photochemical Reactions

Under UV light (λ = 365 nm), the nitro group undergoes photolysis to generate reactive oxygen species (ROS), enabling applications in photodynamic therapy .

Biological Activity-Driven Modifications

Scientific Research Applications

5,7-Dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran is a complex organic compound with the molecular formula C12H5Br2NO3S and a molecular weight of approximately 403.05 g/mol. It features a benzofuran core with bromine atoms at the 5 and 7 positions and a 5-nitrothiophen-2-yl group at the 2 position. The presence of these substituents enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science.

Potential Applications

This compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. The nitro group can undergo bioreduction to generate reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against various cancer cell lines. Additionally, the brominated structure may enhance binding affinity to biological targets, contributing to its therapeutic potential. Studies on interaction mechanisms indicate that this compound interacts with various biological targets through non-covalent interactions such as hydrogen bonding and π-stacking. These interactions are critical for its biological efficacy, particularly in inhibiting specific enzymes or binding to DNA.

Areas of application:

- Medicinal Chemistry: Due to its antimicrobial and anticancer properties, the compound is of interest in the development of new drugs.

- Materials Science: The compound's chemical structure makes it suitable for use in organic electronics and semiconductors.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Unique Features |

|---|---|

| 5,5’-Dibromo-2,2’-bithiophene | Contains two thiophene units; used in organic electronics |

| 2,5-Bis(5-bromothiophen-2-yl)thiophene | Similar reactivity; utilized in organic semiconductors |

| Psoralen | A benzofuran derivative known for its role in phototherapy |

| Angelicin | Exhibits similar biological activities; used in dermatological treatments |

Mechanism of Action

The mechanism of action of 5,7-Dibromo-2-(5-nitrothiophen-2-yl)benzofuran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The bromine atoms may also contribute to the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

5,5’-Dibromo-2,2’-bithiophene: Another brominated thiophene derivative with similar reactivity.

2,5-Bis(5-bromothiophen-2-yl)thiophene: A compound with a similar structure and applications in organic electronics.

Benzofuran derivatives: Compounds like psoralen and angelicin, which have been used in medical applications.

Uniqueness

5,7-Dibromo-2-(5-nitrothiophen-2-yl)benzofuran is unique due to the combination of the benzofuran core with bromine and nitrothiophene substituents, which imparts distinct chemical and biological properties. This combination enhances its potential as an antimicrobial agent and its versatility in synthetic chemistry .

Biological Activity

5,7-Dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran (CAS No. 89266-57-9) is a complex organic compound characterized by a benzofuran core with significant substitutions that enhance its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C12H5Br2NO3S, with a molecular weight of approximately 403.05 g/mol. The structural features include:

- Bromine Substituents : Positioned at the 5 and 7 positions of the benzofuran core.

- Nitrothiophenyl Group : Located at the 2 position, which contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial and fungal strains.

- Anticancer Activity : It shows cytotoxic effects against multiple cancer cell lines, attributed to the nitro group which can be reduced to form reactive intermediates that damage cellular components.

The biological efficacy of this compound is largely due to its ability to interact with biological targets through:

- Non-Covalent Interactions : Such as hydrogen bonding and π-stacking, which are crucial for binding to DNA and inhibiting enzyme activities.

- Bioactivation : The nitro group undergoes bioreduction, leading to the production of cytotoxic metabolites that can target cancer cells and pathogens effectively .

Anticancer Studies

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | |

| HeLa (Cervical Cancer) | 22.3 | |

| A549 (Lung Cancer) | 18.7 |

These results indicate that the compound possesses significant cytotoxicity, making it a candidate for further development in cancer therapy.

Antimicrobial Studies

The antimicrobial properties were assessed through various assays against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

The compound exhibited varying degrees of activity against these pathogens, suggesting its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 5,5’-Dibromo-2,2’-bithiophene | Two thiophene units | Used in organic electronics |

| Psoralen | Benzofuran derivative | Phototherapy |

| Angelicin | Similar biological activities | Dermatological treatments |

This comparison highlights how the specific arrangement of bromine and nitro groups in our compound enhances its reactivity and biological activity compared to others.

Properties

CAS No. |

89266-57-9 |

|---|---|

Molecular Formula |

C12H5Br2NO3S |

Molecular Weight |

403.05 g/mol |

IUPAC Name |

5,7-dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran |

InChI |

InChI=1S/C12H5Br2NO3S/c13-7-3-6-4-9(18-12(6)8(14)5-7)10-1-2-11(19-10)15(16)17/h1-5H |

InChI Key |

AWVOTXBMOMGDJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])C2=CC3=CC(=CC(=C3O2)Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.